molecular formula C13H18OS B14610097 1-(Cyclohexylsulfanyl)-4-methoxybenzene CAS No. 59693-94-6

1-(Cyclohexylsulfanyl)-4-methoxybenzene

Katalognummer: B14610097
CAS-Nummer: 59693-94-6
Molekulargewicht: 222.35 g/mol
InChI-Schlüssel: PAGDATIJJABJDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclohexylsulfanyl)-4-methoxybenzene is an organic compound characterized by a benzene ring substituted with a methoxy group at the para position and a cyclohexylsulfanyl group at the meta position

Vorbereitungsmethoden

The synthesis of 1-(Cyclohexylsulfanyl)-4-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzene (anisole) and cyclohexylthiol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water.

    Catalysts: A suitable catalyst, such as a Lewis acid, is used to facilitate the thiolation reaction.

    Procedure: Anisole is reacted with cyclohexylthiol in the presence of the catalyst, leading to the formation of this compound.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-(Cyclohexylsulfanyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methoxy group or to alter the sulfur-containing group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., H₂O₂), reducing agents (e.g., LiAlH₄), and catalysts (e.g., Lewis acids).

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Cyclohexylsulfanyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Cyclohexylsulfanyl)-4-methoxybenzene involves interactions with molecular targets such as enzymes or receptors. The sulfur atom can form bonds with various biological molecules, influencing their activity. The methoxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior.

Vergleich Mit ähnlichen Verbindungen

1-(Cyclohexylsulfanyl)-4-methoxybenzene can be compared with other similar compounds, such as:

    1-(Cyclohexylsulfanyl)benzene: Lacks the methoxy group, leading to different reactivity and applications.

    4-Methoxyphenylthiol: Contains a thiol group instead of a cyclohexylsulfanyl group, affecting its chemical properties.

    1-(Cyclohexylsulfanyl)-4-nitrobenzene:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

59693-94-6

Molekularformel

C13H18OS

Molekulargewicht

222.35 g/mol

IUPAC-Name

1-cyclohexylsulfanyl-4-methoxybenzene

InChI

InChI=1S/C13H18OS/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3

InChI-Schlüssel

PAGDATIJJABJDZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)SC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.